molecular formula C9H9BrFNO B6186300 [1-(2-bromo-5-fluorophenyl)ethylidene](methoxy)amine CAS No. 2639466-19-4

[1-(2-bromo-5-fluorophenyl)ethylidene](methoxy)amine

Cat. No.: B6186300
CAS No.: 2639466-19-4
M. Wt: 246.1
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Description

1-(2-bromo-5-fluorophenyl)ethylideneamine: is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, an ethylidene group, and a methoxyamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-fluorophenyl)ethylideneamine typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-bromo-5-fluorophenyl)ethylideneamine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-bromo-5-fluorophenyl)ethylideneamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine: In medicinal chemistry, 1-(2-bromo-5-fluorophenyl)ethylideneamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-fluorophenyl)ethylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

  • 1-(2-bromo-4-fluorophenyl)ethylideneamine
  • 1-(2-chloro-5-fluorophenyl)ethylideneamine
  • 1-(2-bromo-5-chlorophenyl)ethylideneamine

Uniqueness: Compared to similar compounds, 1-(2-bromo-5-fluorophenyl)ethylideneamine exhibits unique reactivity due to the specific positioning of the bromine and fluorine atoms. This positioning influences its chemical behavior and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2639466-19-4

Molecular Formula

C9H9BrFNO

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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